molecular formula C14H16N2O5 B2598895 Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-61-4

Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2598895
CAS RN: 314745-61-4
M. Wt: 292.291
InChI Key: GGLMCLGNPLYWCE-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4/c1-2-16-11(15)8-3-5-9(6-4-8)17-7-10(14)13-12/h3-6H,2,7,12H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.24 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.

Scientific Research Applications

Synthesis of Antimicrobial Compounds

  • Convenient Synthesis and Antimicrobial Activity : Research has demonstrated the synthesis of new 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole derivatives from ethyl 4‐(benzofuran‐2‐yl)‐2,4‐dioxobutanoate. These compounds, including derivatives like imides, acyl hydrazones, bi‐pyrazoles, and 1,3‐thiazole derivatives, exhibited significant antimicrobial activities, showcasing the compound's utility in developing new antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

  • Synthesis, Characterization, and Antimicrobial Screening : Another study focused on the synthesis of benzofuran aryl ureas and carbamates, indicating the importance of the benzofuran core structure in the development of biologically active compounds. These synthesized compounds were evaluated for their antimicrobial properties, further highlighting the role of such chemical frameworks in the design of new antimicrobial agents (Kumari et al., 2019).

Development of Heterocyclic Compounds

  • First Synthesis of Benzofuran-2-yl Quinoline Derivatives : A study reported the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing a method for creating heterocyclic compounds that could have various applications in medicinal chemistry (Gao, Liu, Jiang, & Li, 2011).

Biological Activity Research

  • Design and Synthesis of Novel Benzoxazole Derivatives : Research into the design and synthesis of novel benzoxazole derivatives from methyl 2-substituted benzoxazole-5-carboxylate1 highlights the versatility of using benzofuran-related compounds in synthesizing molecules with potential biological activities. These compounds were screened for antimicrobial activity, demonstrating the compound's contribution to discovering new biologically active molecules (Balaswamy et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may be an irritant .

properties

IUPAC Name

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-3-19-14(18)13-8(2)21-11-5-4-9(6-10(11)13)20-7-12(17)16-15/h4-6H,3,7,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMCLGNPLYWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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